Cas no 60075-23-2 (3,4-Dimethoxyphenylacetic Acid Hydrazide)
3,4-Dimethoxyphenylacetic Acid Hydrazide Chemical and Physical Properties
Names and Identifiers
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- 2-(3,4-Dimethoxyphenyl)acetohydrazide
- 3,4-Dimethoxyphenylacethydrazide~Homoveratric acid hydrazide
- 3,4-Dimethoxyphenylacetic acid hydrazide
- 2-(3,4-dimethoxyphenyl)ethanohydrazide
- STR08758
- NSC135965
- D94703
- 2-(3,4-Dimethoxyphenyl)acetohydrazide #
- Homoveratric hydrazide
- Oprea1_148441
- AMY15159
- A832590
- MS-10952
- 3,4-Dimethoxyphenylacethydrazide
- FT-0614351
- (3,4-dimethoxy-phenyl)-acetic acid hydrazide
- MFCD00051701
- 60075-23-2
- SB85902
- Maybridge1_007491
- Benzeneacetic acid,3,4-dimethoxy-,hydrazide
- CCG-51627
- HMS562M11
- AKOS000117518
- SR-01000640918-1
- CS-0150514
- 3,4-Dimethoxyphenyl acetic hydrazide
- SCHEMBL602779
- 2-(3,4-dimethoxyphenyl)acetic hydrazide
- DTXSID30300328
- NSC-135965
- ALBB-001039
- STK014585
- DB-021926
- BBL000234
- 3,4-Dimethoxyphenylacetic Acid Hydrazide
-
- MDL: MFCD00051701
- Inchi: 1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
- InChI Key: HRMXYTRKEOUMNG-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CC(NN)=O)OC
- BRN: 2698478
Computed Properties
- Exact Mass: 210.10000
- Monoisotopic Mass: 210.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 73.6A^2
Experimental Properties
- Color/Form: powder
- Density: 1.168
- Melting Point: 102-104°C
- Boiling Point: 420.3 °C at 760 mmHg
- Flash Point: 208 °C
- Refractive Index: 1.538
- PSA: 73.58000
- LogP: 1.32740
3,4-Dimethoxyphenylacetic Acid Hydrazide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S26;S36
3,4-Dimethoxyphenylacetic Acid Hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 057030-5g |
3,4-Dimethoxyphenylacetic acid hydrazide |
60075-23-2 | 5g |
1120CNY | 2021-05-07 | ||
| Fluorochem | 011157-1g |
3,4-Dimethoxyphenylacetic acid hydrazide |
60075-23-2 | 95% | 1g |
£28.00 | 2022-02-28 | |
| Ambeed | A290888-1g |
2-(3,4-Dimethoxyphenyl)acetohydrazide |
60075-23-2 | 95% | 1g |
$11.0 | 2025-02-24 | |
| Ambeed | A290888-5g |
2-(3,4-Dimethoxyphenyl)acetohydrazide |
60075-23-2 | 95% | 5g |
$39.0 | 2025-02-24 | |
| Ambeed | A290888-25g |
2-(3,4-Dimethoxyphenyl)acetohydrazide |
60075-23-2 | 95% | 25g |
$115.0 | 2025-02-24 | |
| Apollo Scientific | OR0165-5g |
3,4-Dimethoxyphenylacetic acid hydrazide |
60075-23-2 | 98% | 5g |
£65.00 | 2023-09-01 | |
| Apollo Scientific | OR0165-25g |
3,4-Dimethoxyphenylacetic acid hydrazide |
60075-23-2 | 98% | 25g |
£250.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49525-5g |
2-(3,4-Dimethoxyphenyl)acetohydrazide |
60075-23-2 | 95% | 5g |
¥200.0 | 2024-07-18 | |
| TRC | D480955-50mg |
3,4-Dimethoxyphenylacetic Acid Hydrazide |
60075-23-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D480955-100mg |
3,4-Dimethoxyphenylacetic Acid Hydrazide |
60075-23-2 | 100mg |
$ 65.00 | 2022-06-05 |
3,4-Dimethoxyphenylacetic Acid Hydrazide Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3,4-Dimethoxyphenylacetic Acid Hydrazide
Introduction to 3,4-Dimethoxyphenylacetic Acid Hydrazide (CAS No: 60075-23-2)
3,4-Dimethoxyphenylacetic Acid Hydrazide, with the chemical identifier CAS No: 60075-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrazide derivative of 3,4-dimethoxyphenylacetic acid represents a structurally intriguing molecule with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of both methoxy and hydrazide functional groups endows this compound with unique reactivity, making it a valuable intermediate in synthetic pathways targeting various biological targets.
The compound’s molecular structure, characterized by a phenyl ring substituted with two methoxy groups at the 3rd and 4th positions and a hydrazide moiety at the carboxyl terminus, positions it as a versatile building block for drug discovery. The 3,4-dimethoxyphenylacetic acid hydrazide moiety is particularly noteworthy for its ability to participate in condensation reactions with carbonyl compounds, forming Schiff bases or other heterocyclic structures. These reactions are fundamental in constructing complex molecules that mimic natural products or designed pharmacophores.
In recent years, the interest in 3,4-dimethoxyphenylacetic acid hydrazide has been fueled by its potential role in modulating biological pathways associated with inflammation, pain perception, and neurodegenerative diseases. The phenolic derivatives of this compound have been studied for their interactions with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the biosynthesis of prostaglandins and leukotrienes—mediators of inflammatory responses. Preliminary studies suggest that derivatives of 3,4-dimethoxyphenylacetic acid hydrazide may exhibit inhibitory effects on these enzymes, offering a promising avenue for developing anti-inflammatory agents.
Moreover, the hydrazide group in 3,4-dimethoxyphenylacetic acid hydrazide provides a handle for further functionalization through reactions such as oxidation to form azo compounds or reduction to yield amines. These transformations are crucial in medicinal chemistry for tuning the electronic properties and binding affinities of drug candidates. The compound’s solubility profile and stability under various conditions also make it an attractive candidate for further exploration in high-throughput screening (HTS) campaigns and combinatorial chemistry libraries.
The synthesis of 3,4-dimethoxyphenylacetic acid hydrazide typically involves the conversion of commercially available 3,4-dimethoxybenzoic acid into its corresponding acyl chloride followed by reaction with aqueous ammonia or ammonium hydroxide to yield the desired hydrazide derivative. This synthetic route is efficient and scalable, making it suitable for industrial production if needed. Advances in catalytic methods have also enabled more sustainable approaches to its preparation, reducing waste and improving yields.
Recent research has highlighted the utility of 3,4-dimethoxyphenylacetic acid hydrazide as a precursor in the synthesis of biologically active heterocycles. For instance, its reaction with aldehydes or ketones can lead to the formation of imines or oximes, which serve as precursors to more complex scaffolds found in natural products and pharmaceuticals. The structural diversity generated from these reactions underscores the compound’s importance as a synthetic intermediate.
In drug discovery pipelines, 3,4-dimethoxyphenylacetic acid hydrazide has been employed to develop small-molecule probes for studying enzyme mechanisms and identifying novel inhibitors. Its ability to interact with biological targets while being amenable to structural modifications makes it a valuable tool for chemists exploring new therapeutic modalities. For example, derivatives of this compound have been investigated for their potential effects on kinases and other enzymes implicated in cancer signaling pathways.
The pharmacokinetic properties of 3,4-dimethoxyphenylacetic acid hydrazide are also subjects of interest. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as a lead compound or intermediate. Understanding these parameters is critical for optimizing drug candidates before they proceed to clinical trials. Preliminary data suggest that modifications to the molecule can significantly influence its bioavailability and metabolic stability.
The versatility of 3,4-dimethoxyphenylacetic acid hydrazide extends beyond pharmaceutical applications into materials science and agrochemical research. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems or as an additive in polymer formulations. These applications highlight the broad utility of this compound across multiple scientific disciplines.
In conclusion,3,4-Dimethoxyphenylacetic Acid Hydrazide (CAS No: 60075-23-2) stands as a multifunctional compound with significant potential in chemical synthesis and drug development. Its unique structural features enable diverse chemical transformations while offering opportunities for modulating biological processes relevant to human health. As research continues to uncover new applications for this molecule,3,4-dimethoxyphenylacetic acid hydrazide is poised to remain an important tool in both academic laboratories and industrial settings.
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